

# Propanidid chemical structure and properties

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## Compound of Interest

Compound Name: *Propanidid*

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## Propanidid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### Abstract

**Propanidid** is an ultra-short-acting intravenous anesthetic agent, chemically classified as a phenylacetate derivative. It was introduced in the 1960s and is recognized for its rapid onset and offset of action. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, pharmacology, and analytical methodologies related to **propanidid**. Detailed experimental protocols for its formulation and in vivo evaluation are presented, alongside a summary of its mechanism of action as a positive allosteric modulator of the  $\gamma$ -aminobutyric acid type A (GABAA) receptor. This document is intended to serve as a comprehensive resource for researchers and professionals involved in anesthetic drug development and pharmacological research.

### Chemical Structure and Properties

**Propanidid**, with the IUPAC name propyl 2-{4-[(diethylcarbamoyl)methoxy]-3-methoxyphenyl}acetate, is a pale yellow oil. Its chemical structure is characterized by a substituted phenylacetic acid core.

Chemical Identifiers

Identifier	Value
IUPAC Name	propyl 2-{4-[(diethylcarbamoyl)methoxy]-3-methoxyphenyl}acetate[1][2]
CAS Number	1421-14-3[1][3]
Molecular Formula	C <sub>18</sub> H <sub>27</sub> NO <sub>5</sub>
Molecular Weight	337.41 g/mol
PubChem CID	15004
ChEMBL ID	CHEMBL2105345
DrugBank ID	DB13234

#### Physicochemical Properties

Property	Value
Physical State	Pale yellow oil
Melting Point	<25 °C
Boiling Point	210-212 °C at 0.7 mmHg
Water Solubility	0.229 mg/mL (predicted)
logP	2.8 (predicted)
pKa (Strongest Acidic)	16.59 (predicted)
pKa (Strongest Basic)	-4.6 (predicted)

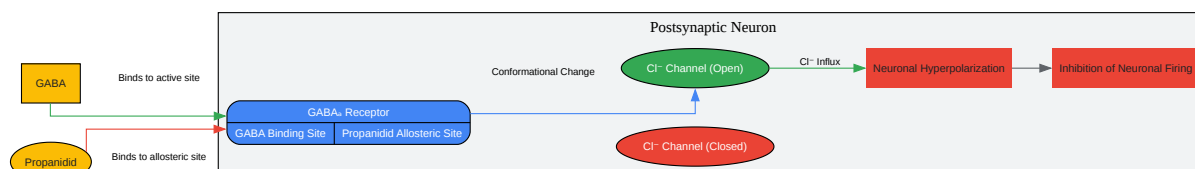
## Pharmacology

### Mechanism of Action

**Propanidid** exerts its anesthetic effects by acting as a positive allosteric modulator of the GABAA receptor. The GABAA receptor is the primary inhibitory neurotransmitter receptor in the central nervous system. Upon binding of GABA, the receptor's chloride ion channel opens, leading to hyperpolarization of the neuron and a decrease in its excitability. **Propanidid**

enhances the effect of GABA, leading to increased chloride conductance and a more pronounced inhibitory effect. This potentiation of GABAergic neurotransmission is the basis for its anesthetic properties.

### Signaling Pathway of **Propanidid** at the GABAA Receptor



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Caption: **Propanidid** acts as a positive allosteric modulator of the GABA-A receptor.

## Pharmacokinetics

- Absorption: **Propanidid** is administered intravenously, leading to rapid absorption and distribution.
- Distribution: Due to its lipophilic nature, it readily crosses the blood-brain barrier to exert its effects on the central nervous system.
- Metabolism: The primary metabolic pathway for **propanidid** is hydrolysis of its ester linkage by plasma and liver esterases. This rapid breakdown is responsible for its ultra-short duration of action. The main metabolite is 4-(2-(diethylamino)-2-oxoethoxy)-3-methoxy-benzeneacetic acid.
- Excretion: The metabolites of **propanidid** are primarily excreted by the kidneys.

## Pharmacodynamics

- Onset of Action: Anesthesia is induced within 20-30 seconds following intravenous injection.
- Duration of Action: The anesthetic effect is brief, typically lasting for 6-8 minutes.
- Effects: **Propanidid** induces a rapid loss of consciousness. It has been reported to cause a brief period of hyperventilation followed by respiratory depression. Hypotension and tachycardia can also occur.

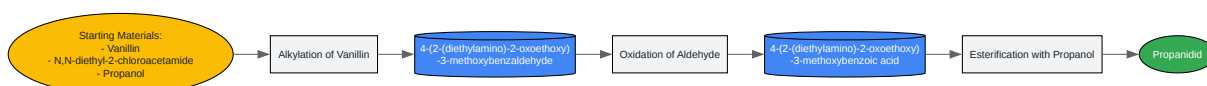
## Experimental Protocols

### Synthesis of Propanidid

A general synthetic approach for **propanidid** involves a multi-step process:

- Alkylation: 4-hydroxy-3-methoxybenzaldehyde (vanillin) is alkylated with an N,N-diethyl-2-chloroacetamide to form 4-(2-(diethylamino)-2-oxoethoxy)-3-methoxybenzaldehyde.
- Oxidation: The aldehyde group is then oxidized to a carboxylic acid, yielding 4-(2-(diethylamino)-2-oxoethoxy)-3-methoxybenzoic acid.
- Esterification: Finally, the carboxylic acid is esterified with propanol to produce propyl 4-(2-(diethylamino)-2-oxoethoxy)-3-methoxyphenyl)acetate (**propanidid**).

#### Logical Workflow for **Propanidid** Synthesis



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Caption: General synthetic route for **propanidid**.

## Preparation of Intravenous Formulation

**Propanidid** is poorly soluble in water and requires a solubilizing agent for intravenous administration.

Cremophor EL-based Formulation: Historically, **propanidid** was formulated as a 5% solution in a 20% aqueous solution of polyoxyethylated castor oil (Cremophor EL). However, Cremophor EL has been associated with anaphylactoid reactions.

Liposomal Formulation: To avoid the adverse effects of Cremophor EL, liposomal formulations have been investigated.

Experimental Protocol for Liposomal **Propanidid** Preparation:

- **Lipid Film Hydration:** A mixture of lipids (e.g., phospholipids and cholesterol) is dissolved in an organic solvent. The solvent is then evaporated under reduced pressure to form a thin lipid film on the wall of a round-bottom flask.
- **Hydration:** The lipid film is hydrated with an aqueous buffer containing **propanidid** by gentle agitation. This process forms multilamellar vesicles (MLVs).
- **Sonication/Extrusion:** To produce smaller, more uniform vesicles, the MLV suspension is subjected to sonication or extrusion through polycarbonate membranes of a defined pore size.
- **Purification:** Unencapsulated **propanidid** is removed by methods such as dialysis or gel filtration.

## In Vivo Anesthetic Activity Assessment in Swine

**Objective:** To evaluate the anesthetic efficacy and hemodynamic effects of a liposomal **propanidid** formulation compared to a Cremophor EL-based formulation and propofol.

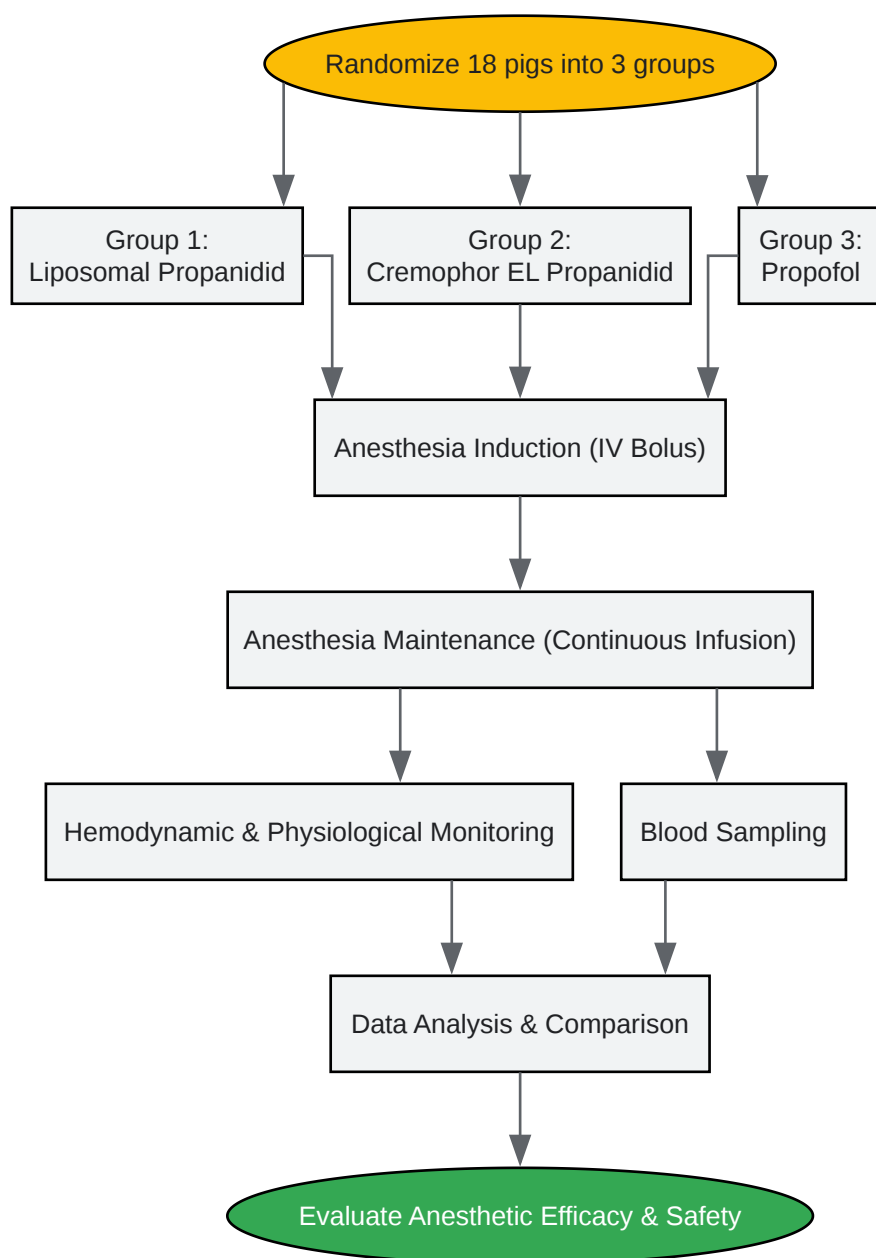
**Animals:** Eighteen pigs are randomly assigned to three groups (n=6 per group).

**Procedure:**

- **Anesthesia Induction:**
  - Group 1 (Liposomal **Propanidid**): 60 mg/kg intravenous bolus.
  - Group 2 (Cremophor EL **Propanidid**): 15 mg/kg intravenous bolus.

- Group 3 (Propofol): 5 mg/kg intravenous bolus.
- Anesthesia Maintenance:
  - Group 1: Continuous infusion of 400 mg/kg/h.
  - Group 2: Continuous infusion of 100 mg/kg/h.
  - Group 3: Continuous infusion of 20 mg/kg/h.
- Monitoring: Arterial and pulmonary artery catheters are placed for invasive hemodynamic monitoring (arterial pressure, pulmonary arterial pressure, cardiac output). Heart rate, ECG, and capnography are also monitored.
- Blood Sampling: Blood samples are collected for the measurement of plasma catecholamines, cortisol, and histamine levels.
- Data Analysis: Hemodynamic parameters and stress hormone levels are compared between the groups.

#### Experimental Workflow for In Vivo Anesthesia Study



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Caption: Workflow for the in vivo evaluation of **propanidid** formulations.

## Analytical Methods

### Determination of Propanidid in Biological Samples

Gas chromatography (GC) is a suitable method for the quantitative analysis of **propanidid** in biological matrices such as plasma.

## Gas Chromatography-Mass Spectrometry (GC-MS) Method Outline:

- Sample Preparation:
  - Liquid-Liquid Extraction (LLE): Plasma samples are alkalized and extracted with an organic solvent (e.g., diethyl ether or a hexane/isoamyl alcohol mixture).
  - Solid-Phase Extraction (SPE): Alternatively, SPE can be used for sample cleanup and concentration. A suitable sorbent is chosen to retain **propanidid**, which is then eluted with an appropriate solvent.
- Chromatographic Conditions:
  - Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
  - Carrier Gas: Helium at a constant flow rate.
  - Temperature Program: An initial oven temperature is held for a short period, then ramped to a final temperature to ensure separation from endogenous plasma components.
  - Injection: A splitless injection mode is typically used for trace analysis.
- Mass Spectrometry Conditions:
  - Ionization: Electron ionization (EI) at 70 eV.
  - Acquisition Mode: Selected ion monitoring (SIM) is used for quantification to enhance sensitivity and selectivity. Characteristic ions of **propanidid** are monitored.
- Quantification: A calibration curve is constructed using standards of known **propanidid** concentrations, and an internal standard is used to correct for variations in extraction efficiency and injection volume.

## Conclusion

**Propanidid** remains a significant compound of interest for its ultra-short-acting anesthetic properties. This guide has provided a detailed overview of its chemical structure, properties, and pharmacological profile, with a focus on its action at the GABAA receptor. The



experimental protocols outlined for its formulation and in vivo assessment offer a framework for further research and development in the field of anesthesiology. The analytical methods described are crucial for pharmacokinetic and metabolic studies. While **propanidid** itself is no longer in widespread clinical use due to adverse effects associated with its original formulation, understanding its characteristics can inform the development of new, safer anesthetic agents.

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- To cite this document: BenchChem. [Propanidid chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1678258#propanidid-chemical-structure-and-properties]

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